H-Hyp(bzl)-ome hcl H-Hyp(bzl)-ome hcl
Brand Name: Vulcanchem
CAS No.: 66831-17-2
VCID: VC21536918
InChI: InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1
SMILES: COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-]
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol

H-Hyp(bzl)-ome hcl

CAS No.: 66831-17-2

Cat. No.: VC21536918

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

H-Hyp(bzl)-ome hcl - 66831-17-2

CAS No. 66831-17-2
Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
IUPAC Name methyl (2S,4R)-4-phenylmethoxypyrrolidin-1-ium-2-carboxylate;chloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1
Standard InChI Key DTGIEBXEDOSJQH-LYCTWNKOSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H](C[NH2+]1)OCC2=CC=CC=C2.[Cl-]
SMILES COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-]
Canonical SMILES COC(=O)C1CC(C[NH2+]1)OCC2=CC=CC=C2.[Cl-]

Chemical Identity and Structure

Nomenclature and Identification

H-Hyp(bzl)-ome hcl is identified in chemical databases and literature under several synonyms, reflecting its structural features and chemical modifications. The compound's identification parameters are summarized in Table 1.

Table 1: Identification Parameters of H-Hyp(bzl)-ome hcl

ParameterInformation
CAS Number66831-17-2
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Primary Name(2S,4R)-4-Benzyloxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride
Common SynonymsH-HYP(BZL)-OME HCL; H-HYP(BZL)-OME HYDROCHLORIDE; METHYL TRANS-4-BENZYLOXY-L-PROLINATE HYDROCHLORIDE; O-BENZYL-L-4-HYDROXYPROLINE METHYL ESTER HYDROCHLORIDE
Parent CompoundTrans Methyl O-benzyl-L-4-hydroxyproline (CID 7408697)
InChIInChI=1/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1

Structural Features

The compound possesses several key structural features that determine its chemical behavior and utility in organic synthesis:

  • A pyrrolidine ring system with specific (2S,4R) stereochemistry

  • A benzyl ether group at the 4-position, protecting the hydroxyl group of hydroxyproline

  • A methyl ester group at the 2-position, protecting the carboxylic acid function

  • The nitrogen atom in the pyrrolidine ring is protonated and forms a salt with chloride

The stereochemistry at positions 2 and 4 is particularly significant, as it matches the configuration found in naturally occurring L-hydroxyproline, making this compound valuable for mimicking natural peptide structures while incorporating modified functionality .

Physical and Chemical Properties

Physical Characteristics

H-Hyp(bzl)-ome hcl exhibits specific physical properties that influence its handling and application in laboratory settings. These properties are compiled in Table 2.

Table 2: Physical and Chemical Properties of H-Hyp(bzl)-ome hcl

PropertyValue
Physical StateSolid
Boiling Point331.6°C at 760 mmHg
Flash Point154.3°C
Vapor Pressure0.000154 mmHg at 25°C
SolubilitySoluble in DMSO
Recommended Storage Temperature-15°C to -20°C

Solution Preparation and Stability

For research applications, proper solution preparation is critical. Table 3 provides guidance for preparing stock solutions at various concentrations.

Table 3: Stock Solution Preparation Guidelines

Desired ConcentrationVolume of Solvent Required
1 mg compound
1 mM3.68 mL
5 mM0.736 mL
10 mM0.368 mL

For optimal dissolution, it is recommended to heat the sample to 37°C and use ultrasonic bath agitation. The stability of solutions varies with storage conditions:

  • At -80°C: Use within 6 months

  • At -20°C: Use within 1 month

To maintain compound integrity, it is advisable to prepare solutions in appropriate volumes and aliquot them to avoid repeated freeze-thaw cycles, which can lead to degradation.

Synthesis and Preparation

Synthetic Applications

H-Hyp(bzl)-ome hcl appears in numerous synthetic pathways, particularly in peptide chemistry. For example, in the synthesis of N-(N-Benzoyl-l-glycyl)-4R-hydroxy-l-proline Methyl Ester, the related compound H-Hyp-OMe·HCl is coupled with Bz-Gly-OH using HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) at 0°C .

Similarly, it has been employed in the preparation of tripeptides such as Fmoc-Ala-Leu-Hyp-OMe, where it contributes to the creation of structured peptide sequences with specific conformational properties .

Applications in Chemical Research

Peptide Synthesis

H-Hyp(bzl)-ome hcl serves as a valuable building block in peptide synthesis for several reasons:

  • It provides a protected form of hydroxyproline that can be incorporated into growing peptide chains

  • The benzyl protection of the hydroxyl group prevents unwanted side reactions during coupling steps

  • The methyl ester provides carboxyl protection that can be selectively removed when needed

  • The hydrochloride salt form enhances stability and solubility in common peptide synthesis solvents

The compound has been specifically utilized in the synthesis of models for marine cuticle collagens and other structured peptides that require the rigid pyrrolidine ring system of hydroxyproline to induce specific conformational properties .

Creation of "Customizable Units"

One of the most innovative applications of H-Hyp(bzl)-ome hcl is in the development of "customizable units" that can be converted into diverse N-alkyl amino acids. This approach allows researchers to create peptides with non-standard backbone modifications that can alter bioavailability, stability, and receptor interactions .

The process typically involves:

  • Incorporation of the protected hydroxyproline unit into a peptide sequence

  • Fragmentation of the hydroxyproline residue to generate reactive intermediates

  • Transformation of these intermediates through reactions such as Horner-Wadsworth-Emmons (HWE) to introduce N-alkyl groups

This methodology has been successfully applied to create modified versions of bioactive peptides, including variants of the hematopoiesis regulator goralatide (Ac-Ser-Asp-Lys-Pro-OH) .

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